molecular formula C15H20N2O B6136034 1-[4-(4-Methylphenoxy)but-2-ynyl]piperazine

1-[4-(4-Methylphenoxy)but-2-ynyl]piperazine

Cat. No.: B6136034
M. Wt: 244.33 g/mol
InChI Key: UNDPSASGNRKGQL-UHFFFAOYSA-N
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Description

1-[4-(4-Methylphenoxy)but-2-ynyl]piperazine is a synthetic organic compound that belongs to the class of piperazine derivatives This compound is characterized by the presence of a piperazine ring substituted with a but-2-ynyl chain and a 4-methylphenoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[4-(4-Methylphenoxy)but-2-ynyl]piperazine typically involves the following steps:

    Formation of the But-2-ynyl Chain: The but-2-ynyl chain can be synthesized through the reaction of an appropriate alkyne with a halogenated precursor under basic conditions.

    Attachment of the 4-Methylphenoxy Group: The 4-methylphenoxy group is introduced via nucleophilic substitution reactions, where a suitable phenol derivative reacts with the but-2-ynyl intermediate.

    Cyclization to Form Piperazine: The final step involves the cyclization of the intermediate to form the piperazine ring. This can be achieved through intramolecular cyclization reactions under acidic or basic conditions.

Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the final product, often employing catalysts and optimized reaction conditions to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions: 1-[4-(4-Methylphenoxy)but-2-ynyl]piperazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the piperazine ring or the phenoxy group can be substituted with other functional groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Nucleophiles such as amines, thiols, or halides, often under basic or acidic conditions.

Major Products Formed:

    Oxidation Products: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction Products: Reduced derivatives with hydrogenated functional groups.

    Substitution Products: Substituted derivatives with new functional groups replacing the original ones.

Scientific Research Applications

1-[4-(4-Methylphenoxy)but-2-ynyl]piperazine has been explored for various scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Studied for its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-[4-(4-Methylphenoxy)but-2-ynyl]piperazine involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to modulation of cellular processes. For example, it has been shown to inhibit the activity of the p53 protein, a key regulator of cell cycle and apoptosis . This inhibition can result in altered gene expression and cellular responses, making it a valuable tool in cancer research.

Comparison with Similar Compounds

    1,4-Bis-[4-(3-phenoxy-propoxy)-but-2-ynyl]-piperazine: Another piperazine derivative with similar structural features but different substituents.

    HBK-15: A multimodal compound with anxiolytic-like effects, structurally related to piperazine derivatives.

Uniqueness: 1-[4-(4-Methylphenoxy)but-2-ynyl]piperazine is unique due to its specific combination of a piperazine ring, but-2-ynyl chain, and 4-methylphenoxy group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

1-[4-(4-methylphenoxy)but-2-ynyl]piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O/c1-14-4-6-15(7-5-14)18-13-3-2-10-17-11-8-16-9-12-17/h4-7,16H,8-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNDPSASGNRKGQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OCC#CCN2CCNCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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